![molecular formula C17H21N3O4S B442449 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide CAS No. 353773-35-0](/img/structure/B442449.png)
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide” is a chemical compound with the empirical formula C17H21N3O4S . It has a molecular weight of 363.431 . This compound is also known as N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}cyclohexanecarboxamide . It is a white to off-white solid that is very soluble in water .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=S (NC1=NOC (C)=C1) (C2=CC=C (NC (C)=O)C=C2)=O . This string represents the structural formula of the compound, which can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3 . The compound’s boiling point, melting point, and flash point are not available .Wirkmechanismus
The mechanism of action of MI-219 is based on the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation. However, in cancer cells, MDM2 is overexpressed, which leads to the inhibition of p53 and the promotion of cell survival. MI-219 binds to MDM2 and prevents its interaction with p53, leading to an increase in p53 levels. The increase in p53 levels leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MI-219 has also been shown to increase the levels of p53 in cancer cells. In addition, MI-219 has been shown to inhibit the growth of tumors in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MI-219 in lab experiments include its potency and specificity. MI-219 is a potent inhibitor of MDM2 and has been shown to be effective against a wide range of cancer types. In addition, MI-219 is highly specific for MDM2 and does not inhibit other proteins in the cell. The limitations of using MI-219 in lab experiments include its solubility and stability. MI-219 has limited solubility in aqueous solutions, which can make it difficult to work with. In addition, MI-219 is not very stable and can degrade over time.
Zukünftige Richtungen
There are several future directions for the development of MI-219. One direction is to optimize the synthesis method to improve the yield and purity of MI-219. Another direction is to develop MI-219 as a potential cancer therapeutic. Clinical trials are currently underway to evaluate the safety and efficacy of MI-219 in cancer patients. Another direction is to develop MI-219 as a tool for studying the MDM2-p53 interaction. MI-219 can be used to study the role of MDM2 in cancer and to identify new targets for cancer therapy. Finally, there is a need to develop new inhibitors of MDM2 that are more potent and specific than MI-219.
Synthesemethoden
The synthesis of MI-219 involves the reaction of 4-nitrophenylcyclohexanecarboxylate with 5-methylisoxazole-3-amine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium sulfonate to yield MI-219. The synthesis method has been optimized to yield a high purity and high yield of MI-219.
Wissenschaftliche Forschungsanwendungen
MI-219 has been extensively studied in preclinical models of cancer. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancers. MI-219 has also been shown to be effective against cancer cells that are resistant to chemotherapy. The scientific research application of MI-219 is focused on developing it as a potential cancer therapeutic.
Eigenschaften
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-11-16(19-24-12)20-25(22,23)15-9-7-14(8-10-15)18-17(21)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAYRZXRFZUGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322032 |
Source


|
| Record name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729066 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
353773-35-0 |
Source


|
| Record name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B442366.png)

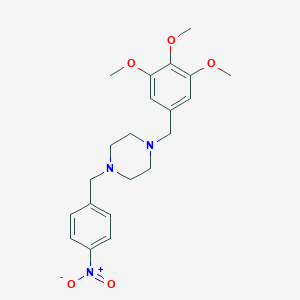

![1-(Furan-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442370.png)

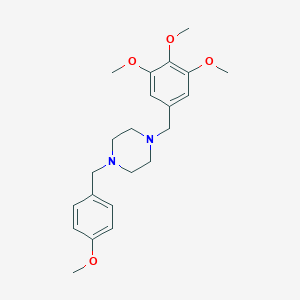
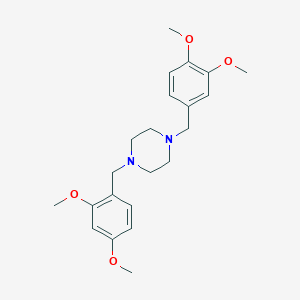
![1-(2,4-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442376.png)
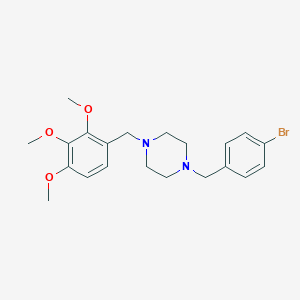

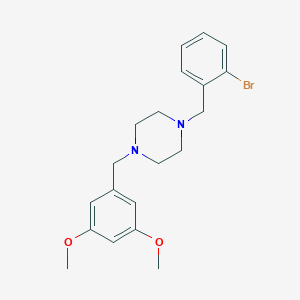

![3-[4-(2-Bromo-benzyl)-piperazin-1-ylmethyl]-9-ethyl-9H-carbazole](/img/structure/B442389.png)